3,4,5-Triacetoxybenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Triacetoxybenzyl alcohol is an organic compound with the molecular formula C13H14O7. It is a derivative of benzyl alcohol where three hydroxyl groups on the benzene ring are acetylated.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Triacetoxybenzyl alcohol can be synthesized through the acetylation of 3,4,5-trihydroxybenzyl alcohol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and scalability. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Triacetoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield the parent benzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetoxy groups.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields benzyl alcohol.
Substitution: Results in the formation of substituted benzyl derivatives.
Scientific Research Applications
3,4,5-Triacetoxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 3,4,5-Triacetoxybenzyl alcohol involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid and the parent benzyl alcohol, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to modulate oxidative stress and inhibit microbial growth .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzyl alcohol: Similar structure but with methoxy groups instead of acetoxy groups.
3,4,5-Triethoxybenzyl alcohol: Contains ethoxy groups instead of acetoxy groups
Uniqueness
3,4,5-Triacetoxybenzyl alcohol is unique due to its acetoxy groups, which confer distinct chemical reactivity and biological activity compared to its methoxy and ethoxy analogs. The acetoxy groups make it more susceptible to hydrolysis, which can be advantageous in certain applications where controlled release of the parent alcohol is desired .
Properties
Molecular Formula |
C13H14O7 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
[2,3-diacetyloxy-5-(hydroxymethyl)phenyl] acetate |
InChI |
InChI=1S/C13H14O7/c1-7(15)18-11-4-10(6-14)5-12(19-8(2)16)13(11)20-9(3)17/h4-5,14H,6H2,1-3H3 |
InChI Key |
RXOXLXZGIQKSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.